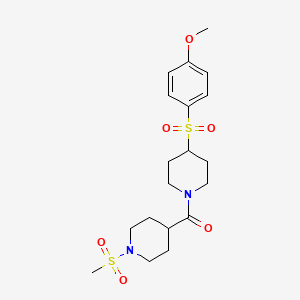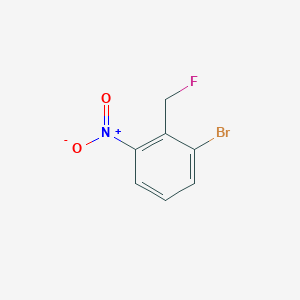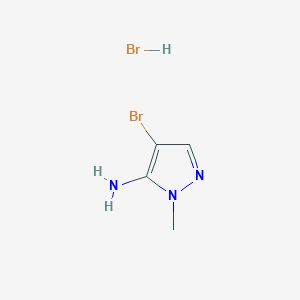
OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 is a heterocyclic organic molecule that has drawn the attention of scientists due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 is not yet fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also act as a DNA intercalator, disrupting the normal functioning of DNA and leading to cell death.
Biochemical and physiological effects:
Studies have shown that OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. It may also have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1. One such direction is the exploration of its potential use as an anticancer agent. Further studies may also be conducted to elucidate its mechanism of action and to explore its potential applications in the treatment of other diseases. Additionally, researchers may investigate the synthesis of new compounds based on the structure of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 with improved properties.
Synthesis Methods
The synthesis of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 can be achieved through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-chloro-3-nitrobenzoic acid with ethylene glycol to form 4-chloro-3-nitrobenzyl glycolate, which is then reacted with 2,6-diaminopyridine to yield the desired compound.
Scientific Research Applications
The compound OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 has been studied for its potential applications in various fields of science. One such application is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. It has also been studied for its potential use in the synthesis of new materials with unique properties.
properties
IUPAC Name |
ethyl 2-(6-chloropyridin-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-11(17)7-6-13-15(10(7)16)9-5-3-4-8(12)14-9/h3-6,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWIDFUMIEYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloropyridin-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B2802634.png)
![N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2802636.png)


![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2802643.png)

![2-(4-chloro-3-methylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2802645.png)




![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2802655.png)
![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)